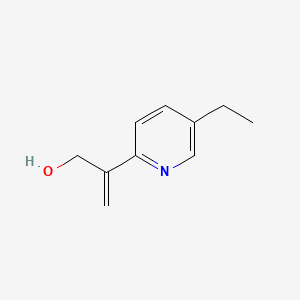
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule and introduce the necessary functional groups through a series of chemical reactions. For example, the hydroxyl groups can be introduced via oxidation reactions, while the ester group can be formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary or secondary alcohols.
Applications De Recherche Scientifique
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2E,6S,7S)-7-{[dimethyl (2-methyl-2-propanyl)silyl]oxy}-6-hydroxy-2,8-nonadienoate
- Methyl (2E,6S,7S,10S)-6,7,10,11-tetrahydroxy-3,7,11-trimethyl-2-dodecenoate
- Ethyl (2E,6S,7S)-8-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-7-hydroxy-2,6-dimethyl-2-octenoate
Uniqueness
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H24O4 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
methyl (E,6S,7S)-3-ethyl-6,7-dihydroxy-7-methylnon-2-enoate |
InChI |
InChI=1S/C13H24O4/c1-5-10(9-12(15)17-4)7-8-11(14)13(3,16)6-2/h9,11,14,16H,5-8H2,1-4H3/b10-9+/t11-,13-/m0/s1 |
Clé InChI |
RBVFUFUZHXDCSH-DUOIGYQMSA-N |
SMILES isomérique |
CC/C(=C\C(=O)OC)/CC[C@@H]([C@](C)(CC)O)O |
SMILES canonique |
CCC(=CC(=O)OC)CCC(C(C)(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


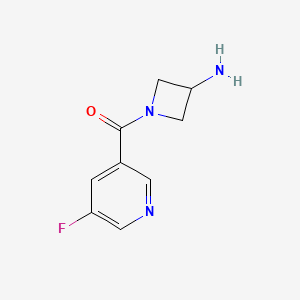
![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
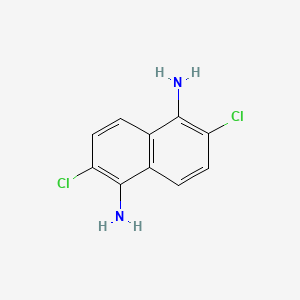
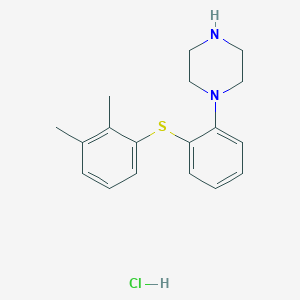

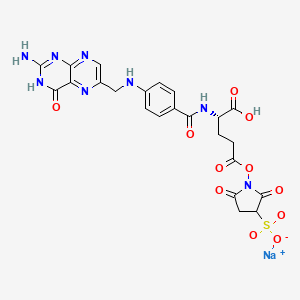
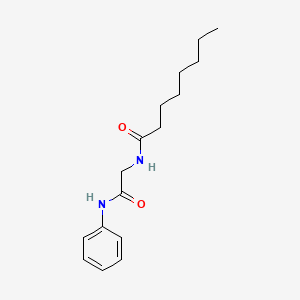
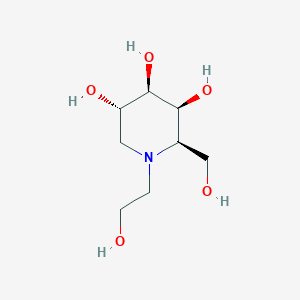
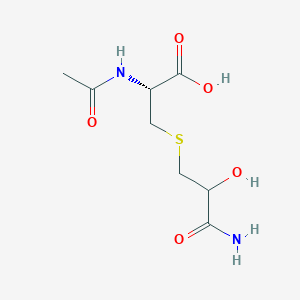
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)
![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
